

Technical Guide: Physicochemical Properties and Stability of C₂₃H₂₁BrN₄O₄S (Hypothetical Compound: Bromoceptin)

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Compound of Interest

Compound Name: C₂₃H₂₁BrN₄O₄S

Cat. No.: B12205126

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the fundamental physicochemical properties and stability profile of Bromoceptin (**C₂₃H₂₁BrN₄O₄S**), a novel investigational compound. The data presented are critical for guiding formulation development, understanding its pharmacokinetic behavior, and ensuring proper storage and handling. All experimental methodologies are detailed to ensure reproducibility.

Physicochemical Properties

The physicochemical characteristics of Bromoceptin are foundational to its behavior in both in vitro and in vivo systems.

2.1 Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters determined for Bromoceptin.

Property	Value	Method Reference
Identity		
Molecular Formula	C23H21BrN4O4S	-
Molecular Weight	545.41 g/mol	-
Appearance	White to off-white crystalline solid	Visual Inspection
Solubility		
Aqueous (pH 7.4)	0.015 mg/mL	HPLC-UV
DMSO	> 100 mg/mL	HPLC-UV
Ethanol	5.2 mg/mL	HPLC-UV
Lipophilicity		
LogP (Octanol/Water)	3.85	Shake-Flask
Acidity		
pKa	8.2 (weak base)	Potentiometric
Physical Properties		
Melting Point	188-192 °C	DSC
Hygroscopicity	Non-hygroscopic (<0.2% gain at 80% RH)	DVS

2.2 Experimental Protocols: Physicochemical Characterization

2.2.1 Protocol: Solubility Determination via HPLC-UV

- **Preparation of Stock Solution:** A stock solution of Bromoceptin is prepared in DMSO at a concentration of 20 mg/mL.
- **Calibration Curve:** A series of standards ranging from 0.1 µg/mL to 100 µg/mL are prepared by diluting the stock solution in a 50:50 acetonitrile:water mixture. The standards are injected

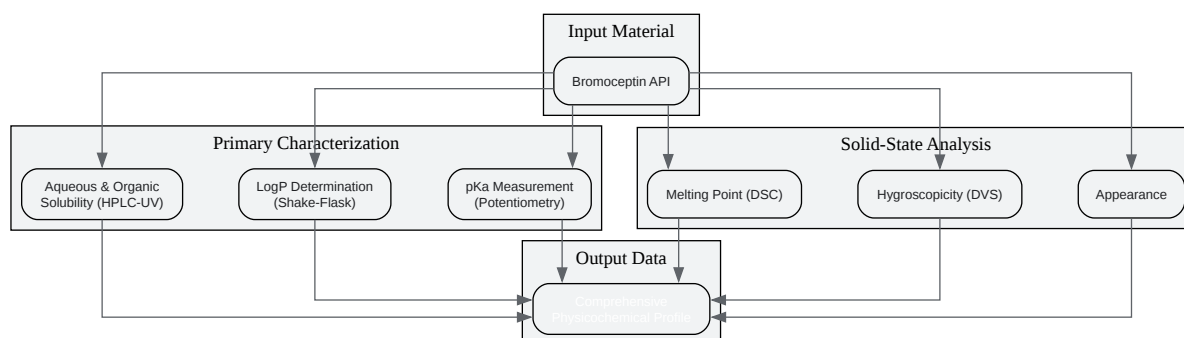
into an HPLC-UV system, and a calibration curve is generated based on the peak area at the compound's λ_{max} .

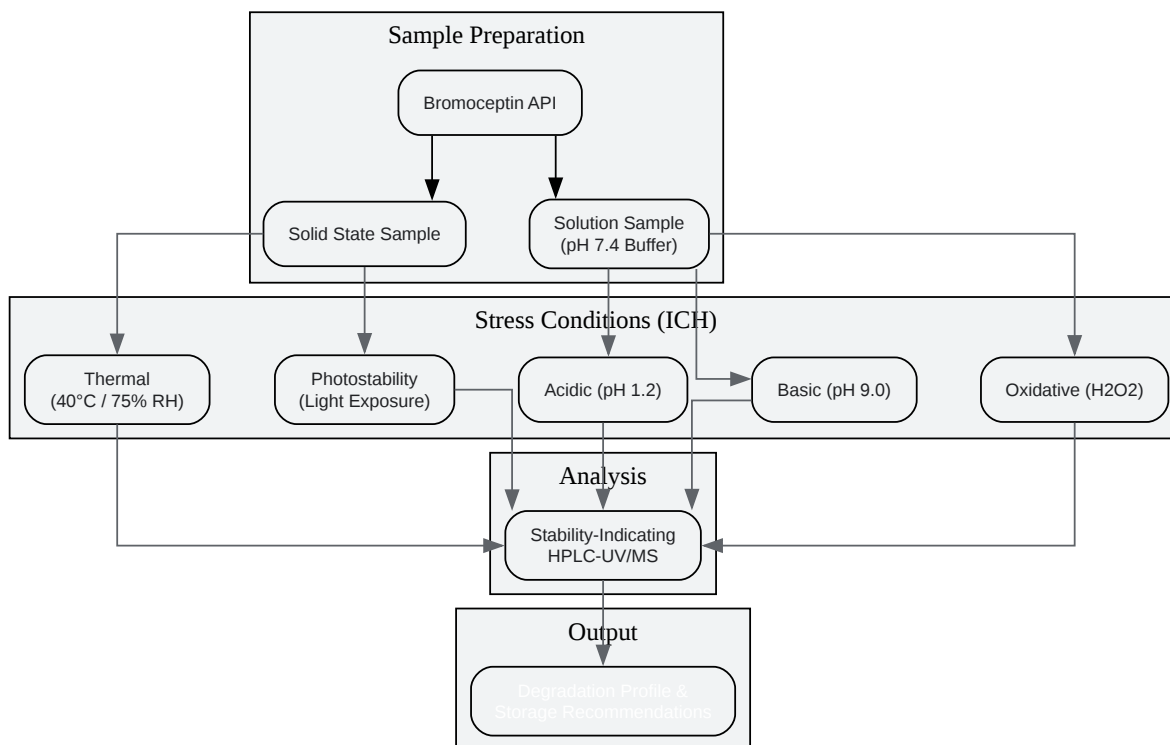
- **Sample Preparation:** An excess amount of Bromoceptin is added to vials containing the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, Ethanol).
- **Equilibration:** The vials are sealed and agitated in a shaking incubator at 25 °C for 24 hours to ensure equilibrium is reached.
- **Sample Processing:** The resulting suspensions are filtered through a 0.45 μm PTFE filter to remove undissolved solid.
- **Analysis:** The filtrate is appropriately diluted and analyzed by HPLC-UV. The concentration is determined using the previously generated calibration curve.

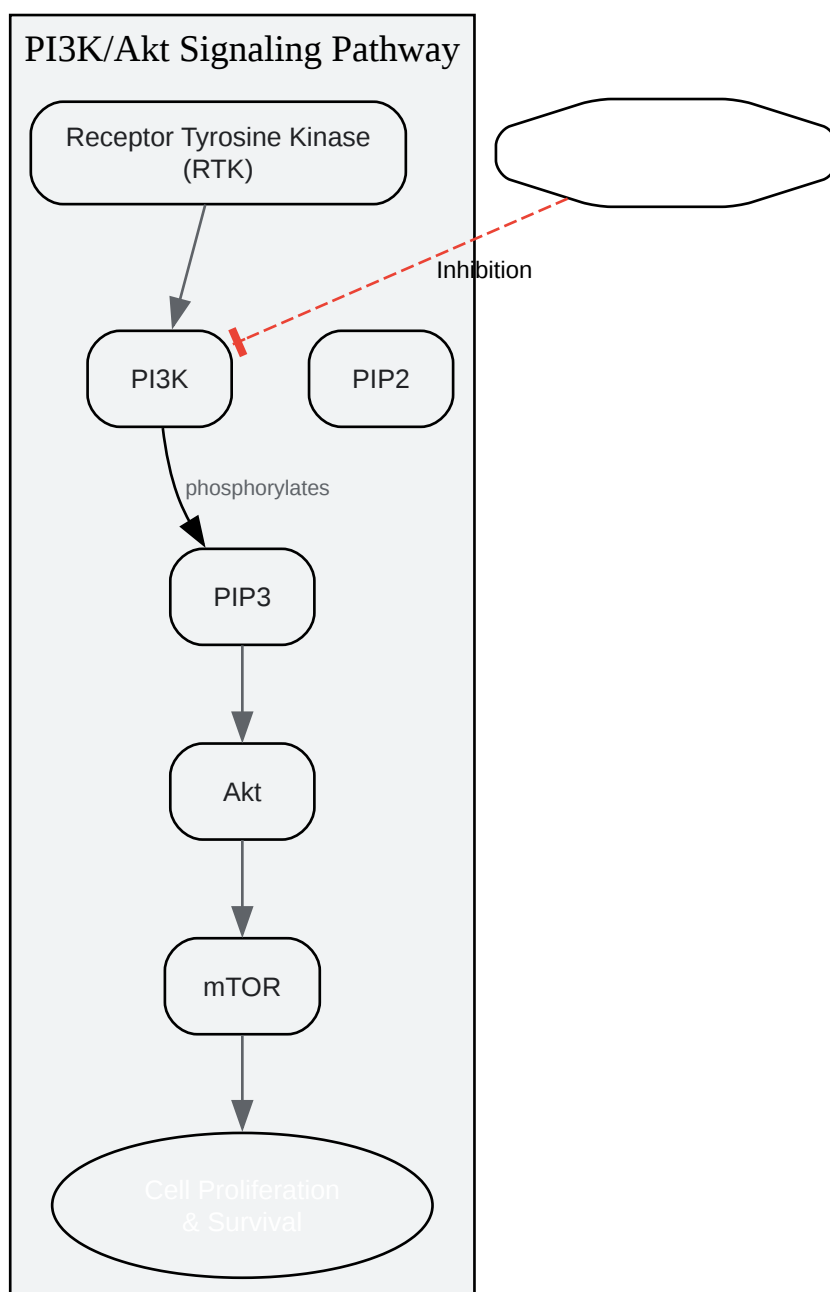
2.2.2 Protocol: LogP Determination via Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water are mixed and mutually saturated by shaking for 24 hours, followed by separation of the two phases.
- **Compound Addition:** A known amount of Bromoceptin is dissolved in the aqueous phase to a concentration where it remains fully soluble.
- **Partitioning:** An equal volume of the pre-saturated n-octanol is added to the aqueous solution. The mixture is shaken vigorously for 1 hour to facilitate partitioning.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the aqueous and octanolic layers.
- **Quantification:** The concentration of Bromoceptin in both the aqueous and octanolic phases is measured using a validated HPLC-UV method.
- **Calculation:** LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Physicochemical Characterization Workflow







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